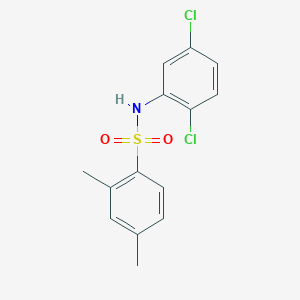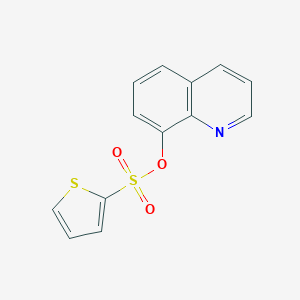![molecular formula C22H17NO6S2 B280833 Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)
Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as Methyl BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA is complex and not yet fully understood. However, it is known that Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA selectively binds to copper ions, leading to the formation of a fluorescent complex. This complex has been shown to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has been shown to have a range of biochemical and physiological effects. In addition to its fluorescent properties and potential use in cancer therapy, Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA is its high selectivity for copper ions, making it a useful tool for detecting copper in biological samples. Additionally, its fluorescent properties make it easy to detect and quantify. However, one of the limitations of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA is its potential toxicity, which must be carefully considered when using it in biological systems.
Direcciones Futuras
There are many potential future directions for research on Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA. One area of interest is its potential use in imaging techniques, where its fluorescent properties could be used to visualize biological structures in vivo. Additionally, further research is needed to fully understand the mechanism of action of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA, which could lead to the development of new cancer therapies. Finally, the potential use of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA as an anti-inflammatory agent should be further explored, as it could provide a new treatment option for inflammatory diseases.
Métodos De Síntesis
Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA can be synthesized through a multi-step process that involves the condensation of 2-thiophenesulfonyl chloride with 5-amino-2-methylbenzofuran-3-carboxylic acid, followed by the reaction with benzoyl chloride and methylation with dimethyl sulfate. This method has been optimized for high yield and purity, making Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA a viable compound for scientific research.
Aplicaciones Científicas De Investigación
Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as a fluorescent probe for detecting metal ions. Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples. Additionally, Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has been studied for its potential use in cancer therapy, where it has been shown to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C22H17NO6S2 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
methyl 5-[benzoyl(thiophen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H17NO6S2/c1-14-20(22(25)28-2)17-13-16(10-11-18(17)29-14)23(21(24)15-7-4-3-5-8-15)31(26,27)19-9-6-12-30-19/h3-13H,1-2H3 |
Clave InChI |
NSPMPYOOKBYQHQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4)C(=O)OC |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]phenyl isonicotinate](/img/structure/B280750.png)
![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)

![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)

![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280771.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280773.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)